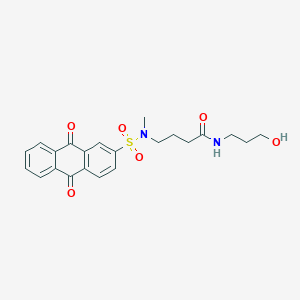

N-(3-hydroxypropyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

CAS No.: 941924-68-1

Cat. No.: VC6043139

Molecular Formula: C22H24N2O6S

Molecular Weight: 444.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941924-68-1 |

|---|---|

| Molecular Formula | C22H24N2O6S |

| Molecular Weight | 444.5 |

| IUPAC Name | 4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(3-hydroxypropyl)butanamide |

| Standard InChI | InChI=1S/C22H24N2O6S/c1-24(12-4-8-20(26)23-11-5-13-25)31(29,30)15-9-10-18-19(14-15)22(28)17-7-3-2-6-16(17)21(18)27/h2-3,6-7,9-10,14,25H,4-5,8,11-13H2,1H3,(H,23,26) |

| Standard InChI Key | ZMJXDGHZLQWXGH-UHFFFAOYSA-N |

| SMILES | CN(CCCC(=O)NCCCO)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture and Functional Groups

The compound’s name provides critical insights into its structure:

-

Anthracene Core: A tricyclic aromatic system with two ketone groups at positions 9 and 10, forming the 9,10-dioxo-9,10-dihydroanthracene moiety. This conjugated system is known for its photophysical properties and capacity to participate in π-π interactions .

-

Sulfonamide Group: A sulfonamide (-SO₂-NR₂) substituent at position 2 of the anthracene core. Sulfonamides are renowned for their enzyme-inhibitory properties, particularly against carbonic anhydrases .

-

Butanamide Linker: A four-carbon chain terminating in an amide group, which connects the sulfonamide to a 3-hydroxypropyl group. This linker enhances solubility and provides a flexible spacer for molecular interactions.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of anthracene-sulfonamide derivatives typically involves multi-step protocols:

-

Anthracene Functionalization: Anthracene is first sulfonated at position 2 using chlorosulfonic acid, followed by amidation with methylamine to introduce the N-methylsulfonamide group.

-

Butanamide Linker Installation: A four-carbon chain is attached via nucleophilic substitution or coupling reactions. For example, 4-aminobutanolic acid derivatives may be employed to introduce the hydroxypropyl-amide terminus.

-

Final Assembly: The sulfonamide and butanamide components are conjugated under peptide-coupling conditions (e.g., using HOBt/EDCI), followed by purification via column chromatography.

Industrial-Scale Considerations

Continuous flow reactors are increasingly utilized for such syntheses to enhance yield and purity. Solvent selection (e.g., DMF or THF) and catalytic systems (e.g., palladium for coupling steps) are optimized to minimize byproducts.

Chemical Properties and Reactivity

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups. While anthracene derivatives are generally hydrophobic, the sulfonamide and hydroxypropyl groups enhance water solubility, particularly at physiological pH . Stability studies on related compounds indicate susceptibility to photodegradation due to the anthraquinone moiety, necessitating storage in amber containers.

Reactivity Patterns

-

Oxidation/Reduction: The 9,10-dioxo group can undergo reduction to dihydroxyanthracene using agents like NaBH₄, while oxidation (e.g., with KMnO₄) may further functionalize the aromatic system .

-

Nucleophilic Substitution: The sulfonamide’s nitrogen atom can participate in alkylation or acylation reactions, enabling further derivatization.

Applications in Medicinal Chemistry and Materials Science

Drug Development

The compound’s dual functionality (sulfonamide + anthraquinone) makes it a candidate for:

-

Anticancer Agents: Targeting hypoxic tumors via CA IX inhibition .

-

Antimicrobials: Combating drug-resistant pathogens through novel mechanisms.

Advanced Materials

Anthracene derivatives are employed in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their luminescent properties. Functionalization with sulfonamide groups could enable tunable electron transport characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume